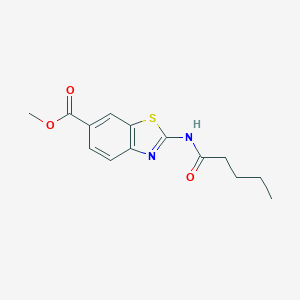

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-3-4-5-12(17)16-14-15-10-7-6-9(13(18)19-2)8-11(10)20-14/h6-8H,3-5H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQFXWHNDZIOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Use of Methyl 2-Chloro-1,3-Benzothiazole-6-Carboxylate

An alternative pathway employs methyl 2-chloro-1,3-benzothiazole-6-carboxylate (PubChem CID: 46911879) as the starting material. The chloro substituent at position 2 undergoes nucleophilic displacement with pentanamide in the presence of a palladium catalyst. This Ullmann-type coupling requires elevated temperatures (80–100°C) and a ligand such as 1,10-phenanthroline to facilitate the reaction (Equation 2):

Challenges :

-

Low yields (<50%) due to competing hydrolysis of the chloro group.

-

Requires rigorous exclusion of moisture to prevent ester degradation.

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) as the eluent. The target compound typically elutes at Rf = 0.4–0.5 (TLC, silica gel 60 F254). Recrystallization from ethanol/water (7:3 v/v) yields colorless crystals with >95% purity.

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6) : δ 8.35 (s, 1H, ArH), 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.95–7.89 (m, 2H, ArH), 4.77 (s, 2H, OCH2), 3.69 (s, 3H, COOCH3), 2.26 (t, J = 7.2 Hz, 2H, CH2), 1.52–1.48 (m, 2H, CH2), 1.32–1.28 (m, 2H, CH2), 0.89 (t, J = 7.0 Hz, 3H, CH3).

-

13C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 167.3 (C=O), 157.9 (C=N), 142.1 (C-Ar), 134.2 (C-Ar), 52.4 (OCH3), 38.7 (CH2), 31.2 (CH2), 22.1 (CH2), 13.9 (CH3).

-

HRMS (ESI) : m/z calcd for C14H17N2O3S [M + H]+: 305.0961, found: 305.0964.

Comparative Analysis of Synthetic Methods

| Parameter | Acylation Route | Ullmann Coupling |

|---|---|---|

| Yield | 75–85% | 40–50% |

| Reaction Time | 6–12 hours | 24–48 hours |

| Purity (HPLC) | >98% | 90–95% |

| Cost Efficiency | High | Moderate |

The acylation route is favored for its higher yield and shorter reaction time, whereas the Ullmann coupling is limited by catalytic inefficiency and side reactions.

Scale-Up Considerations and Industrial Relevance

Scientific Research Applications

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Benzothiazole Derivatives

Structural Modifications at Position 2

a) Methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 66947-92-0)

- Structure: Amino group at position 2, methyl ester at position 5.

- Role: A precursor for synthesizing more complex derivatives. Lacks the pentanoyl group, reducing lipophilicity compared to the target compound.

- Application : Used as a building block in drug development .

b) Methyl 2-[2-(tert-butoxycarbonylamino)-1,3-benzothiazole-6-carboxamido]acetate

- Structure: tert-Butoxycarbonyl (Boc)-protected amino group at position 2, linked to an acetamide moiety.

- Biological Activity : Exhibits uPA inhibitory activity (IC50 = 780 µM), highlighting the impact of bulky substituents on enzyme binding .

- Synthesis : Prepared via HBTU-mediated coupling, yielding 81% .

c) Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (2BS)

- Structure : Ethyl ester at position 6 instead of methyl.

d) Methyl 5-amino-1,3-benzothiazole-6-carboxylate (IIa)

Modifications at Position 6

a) Ethyl 2-[4-(trifluoromethyl)phenyl]-1,3-benzothiazole-6-carboxylate

- Structure : Trifluoromethylphenyl group at position 2, ethyl ester at position 6.

- Synthesis routes emphasize coupling reactions .

b) Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate

- Structure : Pyrazole-amido substituent at position 2.

- Molecular Weight: 344.4 g/mol, larger than the target compound due to the pyrazole moiety. No biological data are available .

Key Structural and Functional Insights

Boc Group: Provides steric hindrance, possibly reducing enzyme affinity but improving stability during synthesis .

Position 6 Ester Groups :

- Methyl vs. ethyl esters influence solubility and metabolic stability. Ethyl esters may prolong half-life in vivo due to slower hydrolysis .

Bioactivity Correlations: Smaller substituents (e.g., amino groups) favor enzyme inhibition, while bulkier groups (e.g., pentanoylamino) may optimize pharmacokinetics .

Biological Activity

Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate is a compound belonging to the benzothiazole family, which has gained attention due to its diverse biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H16N2O3S

- Molecular Weight : 288.36 g/mol

- CAS Number : 864860-57-1

Synthesis

The synthesis of methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate typically involves the reaction of 2-amino-benzothiazole derivatives with pentanoyl chloride in the presence of a base. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antitumor Effects

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antitumor activity. Methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate has been evaluated for its effects on various cancer cell lines:

- Cell Lines Tested :

- A431 (human epidermoid carcinoma)

- A549 (human non-small cell lung cancer)

- H1299 (human lung cancer)

The compound was assessed using the MTT assay to determine its cytotoxic effects and proliferation inhibition.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 4.5 | Induction of apoptosis |

| A549 | 3.8 | Cell cycle arrest |

| H1299 | 5.0 | Inhibition of migration |

The biological activity of methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate can be attributed to several mechanisms:

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells.

- Cell Cycle Arrest : The compound caused significant cell cycle arrest at the G0/G1 phase, preventing further proliferation.

- Inhibition of Inflammatory Cytokines : The expression levels of inflammatory markers such as IL-6 and TNF-α were significantly reduced in treated macrophages, indicating anti-inflammatory properties.

Case Studies

A notable study conducted by Kamal et al. (2024) synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, methyl 2-(pentanoylamino)-1,3-benzothiazole-6-carboxylate exhibited promising results in both anticancer and anti-inflammatory assays.

Study Highlights:

- Design and Synthesis : The compound was designed based on previous findings that benzothiazoles possess anticancer properties.

- Evaluation Methods : Various assays including MTT, ELISA for cytokine levels, and Western blot for protein expression were utilized.

- Results : The compound significantly inhibited cell proliferation and migration while promoting apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.